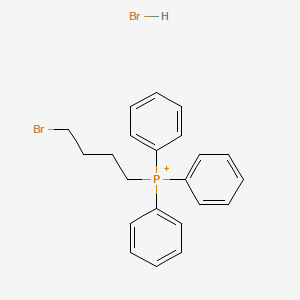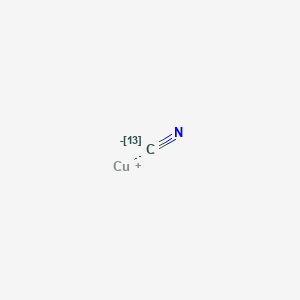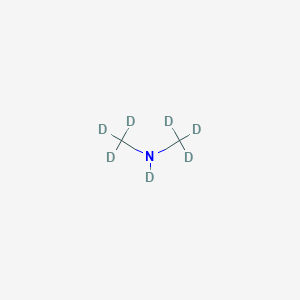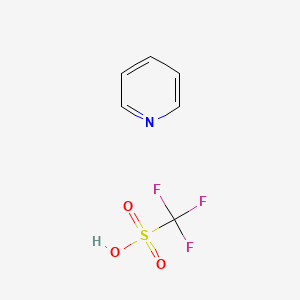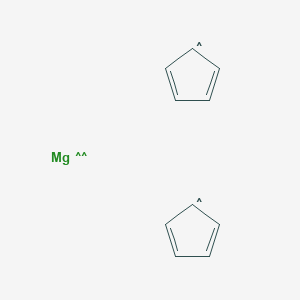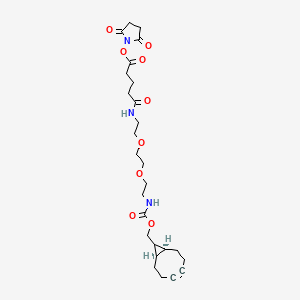
endo-BCN-PEG2-amido-C6-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
endo-BCN-PEG2-amido-C6-NHS ester: is a chemical compound that contains several functional groups, including an endo-bicyclo[6.1.0]non-4-yne (endo-BCN) group, a polyethylene glycol (PEG) spacer, an amido group, and an N-hydroxysuccinimide (NHS) ester group . This compound is widely used in bioconjugation and click chemistry applications due to its unique reactivity and functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-amido-C6-NHS ester typically involves the following steps:
Formation of the PEG Spacer: The PEG spacer is synthesized by polymerizing ethylene oxide under controlled conditions.
Introduction of the Amido Group: The amido group is introduced by reacting the PEG spacer with an appropriate amine.
Attachment of the endo-BCN Group: The endo-BCN group is attached to the PEG-amido intermediate through a cycloaddition reaction.
Formation of the NHS Ester: The final step involves reacting the intermediate with N-hydroxysuccinimide to form the NHS ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The NHS ester group readily reacts with primary amines (-NH2) to form stable amide bonds.
Cycloaddition Reactions: The endo-BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Cycloaddition Reactions: Performed under mild conditions without the need for copper catalysts.
Major Products:
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Triazole Rings: Formed from the cycloaddition of the endo-BCN group with azides.
Aplicaciones Científicas De Investigación
Chemistry:
Bioconjugation: Used to label proteins, peptides, and other biomolecules with fluorescent dyes or other tags.
Biology:
Protein Labeling: Facilitates the study of protein interactions and functions by enabling the attachment of various probes.
Medicine:
Drug Delivery: Enhances the solubility and stability of drug molecules, improving their therapeutic efficacy.
Industry:
Mecanismo De Acción
The mechanism of action of endo-BCN-PEG2-amido-C6-NHS ester involves the following steps:
NHS Ester Reactivity: The NHS ester group reacts with primary amines to form stable amide bonds, enabling the conjugation of biomolecules.
Cycloaddition Reaction: The endo-BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules, forming stable triazole rings.
Comparación Con Compuestos Similares
endo-BCN-PEG4-NHS ester: Contains a longer PEG spacer, increasing solubility in aqueous media.
endo-BCN-PEG3-NHS ester: Similar structure but with a different PEG length.
endo-BCN-pentanoic acid: Lacks the PEG spacer and NHS ester group, used in different applications.
Uniqueness: endo-BCN-PEG2-amido-C6-NHS ester is unique due to its balanced PEG length, which provides optimal solubility and reactivity for bioconjugation applications. The combination of the endo-BCN group and NHS ester allows for versatile and efficient labeling of biomolecules .
Propiedades
Fórmula molecular |
C26H37N3O9 |
|---|---|
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C26H37N3O9/c30-22(8-5-9-25(33)38-29-23(31)10-11-24(29)32)27-12-14-35-16-17-36-15-13-28-26(34)37-18-21-19-6-3-1-2-4-7-20(19)21/h19-21H,3-18H2,(H,27,30)(H,28,34)/t19-,20+,21? |
Clave InChI |
HSFACMSIKKWASM-WCRBZPEASA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


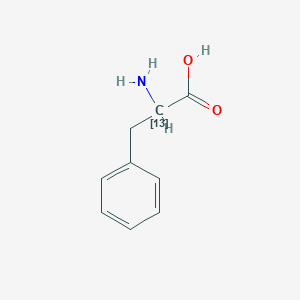

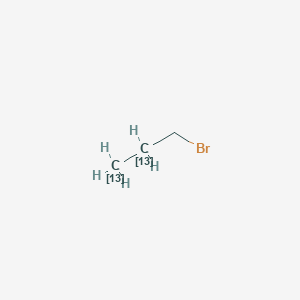

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)
